molecular formula C26H22FNO3S B2457080 Methyl 4-((3-fluorobenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate CAS No. 932301-99-0

Methyl 4-((3-fluorobenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate

Cat. No. B2457080
CAS RN: 932301-99-0
M. Wt: 447.52
InChI Key: MYFSMCXPEFNVRV-UHFFFAOYSA-N
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Description

Methyl 4-((3-fluorobenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Quinoline Derivatives in Biochemistry and Medicine

Quinoline derivatives, including those related to Methyl 4-((3-fluorobenzyl)oxy)-2-((2-methylbenzyl)thio)quinoline-3-carboxylate, have been recognized for their potential in biochemistry and medicine. Their efficiency as fluorophores makes them valuable for studying various biological systems. The search for new compounds that are more sensitive and selective continues to be of significant interest. Aminoquinolines, in particular, show promise as potential antioxidants and radioprotectors, highlighting the broad scope of quinoline derivatives in scientific research (Aleksanyan & Hambardzumyan, 2013).

Synthesis and Applications in Antiviral Research

The synthetic pathways and molecular docking studies of quinoline derivatives have been explored for their potential in antiviral applications. For example, methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate has led to the formation of compounds that demonstrate high inhibition of Hepatitis B Virus (HBV) replication in vitro. These findings suggest that such compounds can be considered as potent inhibitors of viral replication, providing a foundation for future antiviral drug development (Kovalenko et al., 2020).

Contributions to Antibacterial Research

Research into fluoroquinolones, a class related to quinoline derivatives, has revealed their significant antibacterial activity against a wide range of gram-negative and gram-positive organisms. The study of these compounds' structures, mechanisms of action, and spectra of activity has contributed valuable insights into antibacterial drug development. This research underscores the importance of quinoline derivatives in creating effective antibacterial agents (Wolfson & Hooper, 1985).

properties

IUPAC Name

methyl 4-[(3-fluorophenyl)methoxy]-2-[(2-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3S/c1-17-8-3-4-10-19(17)16-32-25-23(26(29)30-2)24(21-12-5-6-13-22(21)28-25)31-15-18-9-7-11-20(27)14-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFSMCXPEFNVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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